molecular formula C9H12BClO3 B14769429 (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid

(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid

Cat. No.: B14769429
M. Wt: 214.45 g/mol
InChI Key: CUTWGGKNXXRRJT-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses a palladium catalyst and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is becoming more common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. For example, the chloro and ethoxy groups can provide additional sites for functionalization and can affect the electronic properties of the compound .

Properties

Molecular Formula

C9H12BClO3

Molecular Weight

214.45 g/mol

IUPAC Name

(2-chloro-4-ethoxy-3-methylphenyl)boronic acid

InChI

InChI=1S/C9H12BClO3/c1-3-14-8-5-4-7(10(12)13)9(11)6(8)2/h4-5,12-13H,3H2,1-2H3

InChI Key

CUTWGGKNXXRRJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)C)Cl)(O)O

Origin of Product

United States

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